molecular formula C18H14N4O2 B5372617 (E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE

(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE

Cat. No.: B5372617
M. Wt: 318.3 g/mol
InChI Key: ODHIJTSRTJHGCZ-RIYZIHGNSA-N
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Description

(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole core fused with a nitrophenyl group and a cyanoethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Vinylation: The vinyl group is introduced via a Heck reaction, where the benzimidazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Reduction of Cyano Group: Formation of an ethylamine derivative.

    Substitution Reactions: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

Mechanism of Action

The mechanism of action of (E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting enzyme activity or modulating receptor function. The nitrophenyl group may enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYL-3-NITROPHENYL)-1H-BENZIMIDAZOLE: Lacks the cyanoethenyl group, resulting in different chemical properties and biological activities.

    1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHANONE:

Uniqueness

(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE is unique due to the presence of both the nitrophenyl and cyanoethenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-3-6-15-16(7-11)21-18(20-15)14(10-19)8-13-5-4-12(2)17(9-13)22(23)24/h3-9H,1-2H3,(H,20,21)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHIJTSRTJHGCZ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)C)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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